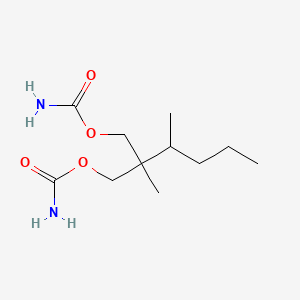
Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-: is a heterocyclic organic compound that features a pyrimidine ring fused with a diazepine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry: Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new chemical entities with potential biological activities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.
Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are investigating its efficacy in preclinical models of various diseases.
Industry: In the industrial sector, Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- is used in the development of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects on cellular pathways are being studied to understand its potential therapeutic benefits.
Comparison with Similar Compounds
- Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-
- Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-
- Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-
Uniqueness: Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- stands out due to its unique fusion of pyrimidine and diazepine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
21280-10-4 |
|---|---|
Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-pyrimidin-2-yl-1,4-diazepane |
InChI |
InChI=1S/C17H20N4O2/c1-5-18-17(19-6-1)21-8-2-7-20(9-10-21)12-14-3-4-15-16(11-14)23-13-22-15/h1,3-6,11H,2,7-10,12-13H2 |
InChI Key |
WXCHHZUXZLMYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=CC=N2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


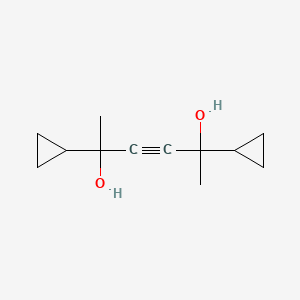
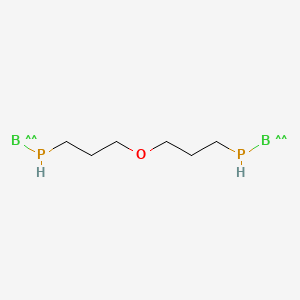
![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
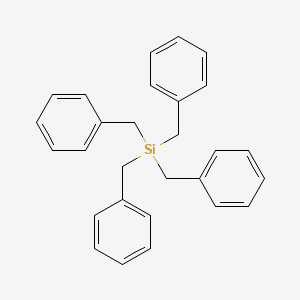
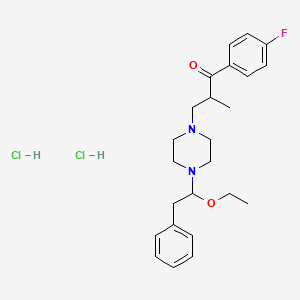
![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)


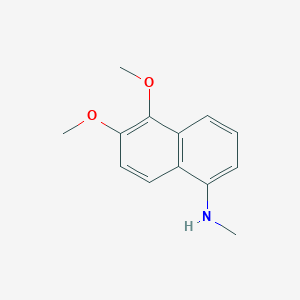

![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)
